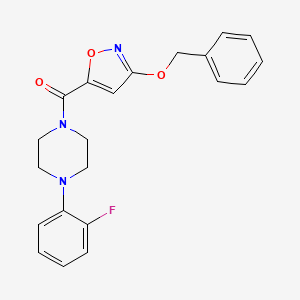
(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , often involves the use of 1,3-dipolar cycloaddition . This process involves the reaction of activated nitro compounds with alkenes to produce isoxazolines, or with alkynes to produce isoxazoles .Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is attached to a benzyloxy group and a piperazine ring, which is further substituted with a 2-fluorophenyl group.Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities .Aplicaciones Científicas De Investigación
Antiproliferative Activity
The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which shares structural similarities with the queried compound, was synthesized and evaluated for antiproliferative activity. It was characterized using various methods like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound showed significant molecular stability due to inter and intra-molecular hydrogen bonds, which might contribute to its biological activity (Prasad et al., 2018).
Anticonvulsant Agents
A series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, structurally related to the requested compound, were synthesized. These derivatives were tested for their anticonvulsant activities, with some compounds demonstrating significant potency and protection index, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Antibacterial and Antifungal Agents
Novel isoxazole derivatives, such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, have been synthesized and shown to exhibit good antibacterial and antifungal activity. This underscores the potential of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar to the queried compound, has been identified as a new anti-mycobacterial chemotype. Compounds from this scaffold showed potential anti-tubercular activity and low cytotoxicity, making them promising candidates for anti-mycobacterial therapy (Pancholia et al., 2016).
Anti-HIV-2 Activity
β-Carboline derivatives, including compounds with a structure similar to the queried compound, were synthesized and evaluated for their activity against HIV-1 and HIV-2 strains. Some analogues showed selective inhibition of the HIV-2 strain, highlighting their potential in anti-HIV-2 therapy (Ashok et al., 2015).
Apoptosis Inducing Agents
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were synthesized and showed in vitro cytotoxic activity against various cancer cell lines. One of the compounds induced apoptosis and inhibited tubulin polymerization, suggesting its potential as an apoptotic agent for cancer therapy (Manasa et al., 2020).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities. For example, some isoxazole derivatives have shown promising anticancer activity . Therefore, this compound could be further studied for its potential anticancer properties. Additionally, the development of new synthetic strategies and the design of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .
Mecanismo De Acción
Target of Action
It’s worth noting that both isoxazole and piperazine derivatives have been found to interact with various receptors and enzymes, contributing to their broad spectrum of biological activities .
Mode of Action
Compounds containing isoxazole and piperazine moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Isoxazole and piperazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the isoxazole and piperazine moieties may influence its pharmacokinetic properties .
Result of Action
Isoxazole and piperazine derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-8-4-5-9-18(17)24-10-12-25(13-11-24)21(26)19-14-20(23-28-19)27-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJGZYADUXEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
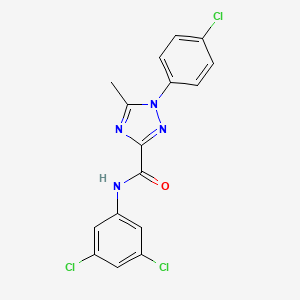
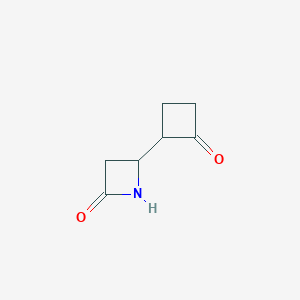
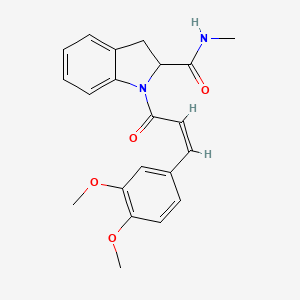

![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
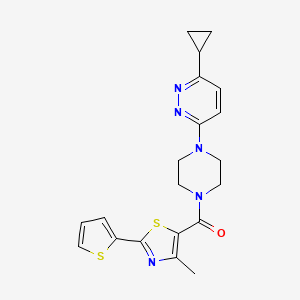
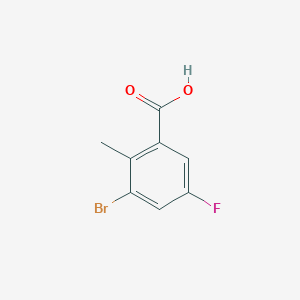
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
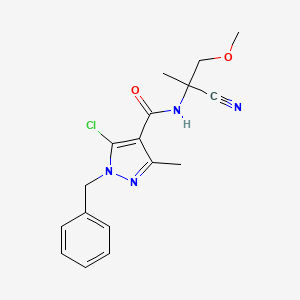
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)